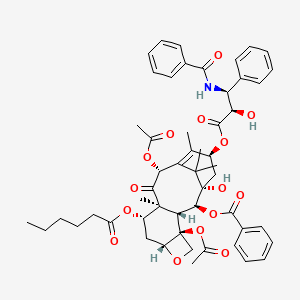
Curacin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Curacin D is an organosulfur compound, an organonitrogen compound and a heterocyclic compound.
CID 10546404 is a natural product found in Lyngbya sordida, Symploca hydnoides, and Lyngbya polychroa with data available.
科学的研究の応用
Central Nervous System Penetrability
- This compound is part of a novel series of selective serotonin-3 receptor antagonists. It has demonstrated effective penetration of the blood-brain barrier, indicating potential utility in central nervous system studies (Rosen et al., 1990).
Synthesis and Biological Properties
- Research has explored the synthesis and biological properties of various thiazole derivatives, which include the subject compound. These studies have focused on the synthesis methods, structural characterization, and potential pharmacological activities of these compounds (Crawley et al., 1992), (Mahesha et al., 2021), (Meriç et al., 2008).
Antimicrobial and Anti-Proliferative Activities
- Certain thiazole derivatives, including this compound, have been investigated for their antimicrobial and anti-proliferative activities. These studies have shown that some thiazole compounds exhibit promising biological properties, potentially relevant for treating various conditions (Mansour et al., 2020), (Prasad & Nayak, 2016).
Cardioprotective Activity
- Some thiazole derivatives have been studied for their cardioprotective activity. These compounds have shown moderate to high effects in vitro, suggesting potential for further pharmacological evaluation (Drapak et al., 2019).
特性
分子式 |
C22H33NOS |
|---|---|
分子量 |
359.6 g/mol |
IUPAC名 |
4-[(1Z,5E,7E)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11-/t18-,19?,20?,21+/m0/s1 |
InChIキー |
SSJXRCYFOOLEKV-RDTKOLQBSA-N |
異性体SMILES |
C[C@H]1C[C@H]1C2=NC(CS2)/C=C\CC/C=C/C=C/CCC(CC=C)OC |
正規SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
同義語 |
curacin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)













